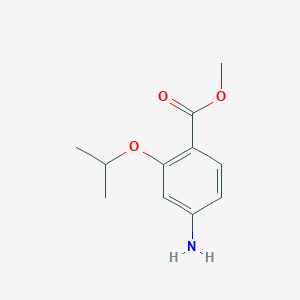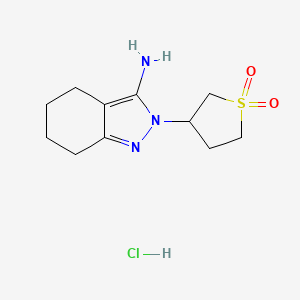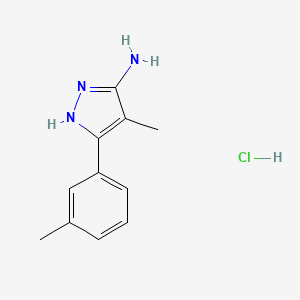
(3-氯-5-(三氟甲基)吡啶-2-基)(3-氯苯基)甲酮
描述
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone, also known as 3CP-TFM, is a novel synthetic compound with potential applications in scientific research. 3CP-TFM is a member of the pyridinium class of compounds that are known to exhibit a wide range of biological activities.
科学研究应用
环境影响和氯酚的降解
环境中的氯酚
氯酚,包括 3-氯苯酚,因其对哺乳动物和水生生物的中等毒性作用而被认可。长期接触后,它们对鱼类的毒性可能很大。当存在可生物降解的微生物菌群时,这些化合物表现出低持久性,但根据环境条件,尤其是对于 3-氯苯酚,这种持久性可能会变为中等到高。预计生物蓄积性较低,但它们强烈的感官效应值得注意 (Krijgsheld & Gen, 1986)。
零价铁降解
对与所讨论化合物可能有结构相关性的氯化苯酚降解的研究表明,零价铁 (ZVI) 和铁基双金属体系可以有效地使氯化苯酚脱氯。这些发现突出了补救技术的潜力,这些技术可适用于广泛的氯代有机污染物 (Gunawardana, Singhal, & Swedlund, 2011)。
在化学过程中的应用
抗血小板药物的合成
氯苯基基团是 (S)-氯吡格雷等药物合成的关键成分,表明类似氯化合物在制药业中的相关性。对 (S)-氯吡格雷的合成方法的综述突出了这些基团在开发有效药物中的重要性 (Saeed 等,2017)。
对水生环境的影响
氯酚作为化学和热过程中的二噁英前体,在关注城市固体废物焚烧 (MSWI) 及其空气污染控制装置的研究中具有重要意义。了解氯酚的转化和归宿可以为减轻二噁英形成提供策略,这是环境保护工作的一个关键方面 (彭等,2016)。
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
属性
IUPAC Name |
(3-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-3-1-2-7(4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCOMHNRNJXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)





![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)



![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)